1,2-ジミリストイル-sn-グリセロ-3-ホスホコリン

概要

説明

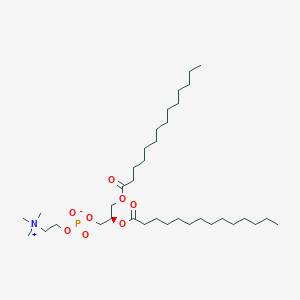

ジミリストイルレシチン、別名1,2-ジミリストイル-sn-グリセロ-3-ホスホコリンは、生物学的膜の研究によく用いられる合成リン脂質です。これは、グリセロール骨格に結合した2つのミリスチン酸鎖からなり、さらにホスホコリンヘッド基に結合したレシチンの種類です。 この化合物は、その両親媒性のためにリポソームと脂質二重層の形成に広く利用されており、様々な生化学的および生物物理学的研究において不可欠な成分となっています .

科学的研究の応用

ジミリストイルレシチンは、脂質-脂質相互作用や脂質-タンパク質相互作用の研究、膜ダイナミクスや相挙動の調査など、幅広い科学研究用途を持ちます。

化学: 脂質-脂質相互作用や脂質-タンパク質相互作用の研究、膜ダイナミクスや相挙動の調査などに用いられています。

生物学: ジミリストイルレシチンは、薬物送達、遺伝子治療、ワクチン開発のためのリポソームの形成に用いられています。また、細胞膜の性質や機能を研究するためのモデル膜系としても役立っています。

医学: 医学研究では、ジミリストイルレシチンは、レベラトロールなどの治療薬の制御放出のためのナノコクレートなど、脂質ベースの薬物送達システムの開発に使用されています.

作用機序

ジミリストイルレシチンは、生物学的膜の構造を模倣した脂質二重層とリポソームを形成することでその効果を発揮します。分子の両親媒性により、疎水性ミリスチン酸鎖が内側を向き、親水性ホスホコリンヘッド基が外側を向いた二重層に自己集合することができます。この配置により、親水性および疎水性物質をカプセル化できるバリアが形成され、これらの物質の輸送と送達が促進されます。 関与する分子標的と経路には、膜タンパク質との相互作用や、膜の流動性と透過性の調節などがあります .

類似の化合物:

ジパルミトイルレシチン: ジミリストイルレシチンに似ていますが、ミリスチン酸鎖ではなくパルミチン酸鎖を持っています。

ジオレオイルレシチン: オレイン酸鎖を含み、不飽和性を導入し、膜の流動性に影響を与えます。

ジステアロイルレシチン: ステアリン酸鎖で構成されており、ジミリストイルレシチンとは異なる物理的特性を示します。

独自性: ジミリストイルレシチンは、特定の脂肪酸組成のために独特です。これは、その相転移温度と膜の特性に影響を与えます。 これは、明確で再現可能なモデル膜系を必要とする研究に特に役立ちます .

生化学分析

Biochemical Properties

1,2-Dimyristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It has been found to promote the adhesion of nanoparticles to bio-membranes and enhance transport in the brain . The attachment of nanoparticles to bio-membranes could result from similar phospholipid structures of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine and the membranes .

Cellular Effects

1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been observed to have significant effects on various types of cells and cellular processes. In vitro experiments found that nanoparticles coated with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine enter cells more easily .

Molecular Mechanism

The molecular mechanism of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine involves its interaction with other biomolecules. It has been found to enhance the constancy and in vitro antiproliferative effect of carmofur . This suggests that 1,2-Dimyristoyl-sn-glycero-3-phosphocholine may interact with enzymes or other biomolecules to exert its effects.

Temporal Effects in Laboratory Settings

The effects of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine over time in laboratory settings have been studied. It has been observed that nanoparticles coated with 1,2-Dimyristoyl-sn-glycero-3-phosphocholine were transported in the brain faster than those without it . This suggests that 1,2-Dimyristoyl-sn-glycero-3-phosphocholine may have long-term effects on cellular function.

Transport and Distribution

1,2-Dimyristoyl-sn-glycero-3-phosphocholine has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting that it may play a role in the transport and distribution of substances within cells and tissues .

準備方法

合成経路と反応条件: ジミリストイルレシチンは、グリセロホスホリルコリンとミリスチン酸のエステル化によって合成することができます。反応は通常、N,N-ジメチルホルムアミドなどの溶媒中で、1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド塩酸塩や4-ジメチルアミノピリジンなどの触媒を用いて行われます。反応混合物は室温で数時間撹拌され、反応の進行は薄層クロマトグラフィーで監視されます。 完了後、生成物は酢酸エチルで抽出し、カラムクロマトグラフィーで精製されます .

工業生産方法: 工業的には、ジミリストイルレシチンは、他のリン脂質からレシチンを分離精製するために、高速液体クロマトグラフィー(HPLC)を用いて製造されることが多いです。このプロセスには、アセトニトリル、イソプロパノール、メタノール、水、トリフルオロ酢酸からなる最適化された溶媒系を使用した調製用HPLCカラムを使用します。 この方法は、高純度と回収率を確保するため、大規模生産に適しています .

化学反応の分析

反応の種類: ジミリストイルレシチンは、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: ジミリストイルレシチンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、穏和な条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 置換反応は、水酸化物イオンやアミンなどの求核剤を伴うことが多く、これらの求核剤はホスホコリンヘッド基を他の官能基に置き換えることができます。

主な生成物: これらの反応から生成される主な生成物には、ジミリストイルレシチンの酸化または還元された誘導体、および修飾されたヘッド基を持つ置換されたリン脂質が含まれます .

類似化合物との比較

Dipalmitoyl lecithin: Similar to dimyristoyl lecithin but with palmitic acid chains instead of myristic acid.

Dioleoyl lecithin: Contains oleic acid chains, which introduce unsaturation and affect membrane fluidity.

Distearoyl lecithin: Composed of stearic acid chains, providing different physical properties compared to dimyristoyl lecithin.

Uniqueness: Dimyristoyl lecithin is unique due to its specific fatty acid composition, which influences its phase transition temperature and membrane properties. It is particularly useful in studies requiring a well-defined and reproducible model membrane system .

生物活性

1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is a synthetic phospholipid that plays a significant role in biological and pharmaceutical applications, particularly in drug delivery systems and membrane studies. This article explores the biological activity of DMPC, highlighting its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C36H72NO8P

- Molecular Weight : 677.932 g/mol

- Melting Point : 130°C to 139°C

- Boiling Point : >300°C

DMPC is characterized by its zwitterionic nature, which contributes to its compatibility with biological membranes. Its structure allows for the formation of liposomes, which are utilized in various biomedical applications.

DMPC exhibits several biological activities through various mechanisms:

- Membrane Interaction : DMPC integrates into lipid bilayers, influencing membrane fluidity and stability. It has been shown to interact selectively with proteins at membrane surfaces, affecting protein-lipid interactions crucial for cellular signaling and function .

- Drug Delivery : DMPC is often used to formulate liposomes that encapsulate therapeutic agents. These liposomes enhance the bioavailability and targeted delivery of drugs, particularly in cancer therapy. For example, curcumin-loaded liposomes containing DMPC have demonstrated enhanced anticancer efficacy by improving drug solubility and stability .

- Nanoparticle Adhesion : Research indicates that DMPC enhances the adhesion of nanoparticles to cell membranes, facilitating their uptake in neuronal cells. A study involving superparamagnetic iron oxide nanoparticles (SPIONs) modified with DMPC showed improved distribution in rat brain tissues compared to unmodified SPIONs .

1. Protein-Lipid Interaction Study

In a study examining the interaction between basic proteins and lipid bilayers composed of DMPC, it was found that while basic proteins bound to DMPC bilayers without significant perturbation of the lipid head groups, they induced notable changes in negatively charged phospholipids like dimyristoyl-sn-glycero-3-phospho-rac-glycerol (DMPG). This highlights the selective interaction of DMPC with proteins and its role in maintaining membrane integrity .

2. Anticancer Applications

A study evaluated the antiproliferative effects of DMPC in combination with Carmofur on various tumor cell lines. The results indicated that DMPC significantly enhanced Carmofur's ability to inhibit tumor cell growth, suggesting its potential as an adjuvant in cancer therapy .

3. Liposomal Drug Delivery

DMPC has been utilized in formulating liposomes for targeted drug delivery systems. In one investigation, curcumin-loaded DMPC liposomes were shown to increase the therapeutic efficacy against resistant cancer cell lines by promoting apoptosis and reducing toxicity compared to free curcumin .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 677.932 g/mol |

| Melting Point | 130°C - 139°C |

| Role in Drug Delivery | Enhances bioavailability |

| Interaction with Proteins | Selective binding |

| Anticancer Activity | Increases efficacy of Carmofur |

特性

IUPAC Name |

[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITHEXJVPOWHKC-UUWRZZSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860227 | |

| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS], Solid | |

| Record name | Dimyristoyl lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PC(14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18194-24-6 | |

| Record name | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimyristoyl lecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimyristoyl-L-phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-myristoyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphatricosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMYRISTOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52QK2NZ2T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine?

A1: The molecular formula of DMPC is C36H72NO8P, and its molecular weight is 677.93 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize DMPC?

A2: Several spectroscopic techniques are employed for DMPC characterization, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into molecular structure, dynamics, and interactions with other molecules. [, , , , , , , , , , , , ]

- Circular Dichroism (CD) Spectroscopy: Used to study the secondary structure of peptides and proteins interacting with DMPC bilayers. [, , , , ]

- Fluorescence Spectroscopy: Employs fluorescent probes like PRODAN to study membrane fluidity, polarity, and interactions. [, , , , ]

- Infrared (IR) Spectroscopy: Offers information on molecular vibrations and conformational changes within the lipid bilayer. [, , , , ]

- Raman Spectroscopy: Similar to IR, it provides complementary information about molecular vibrations and structural changes. [, ]

Q3: How does the phase transition temperature of DMPC affect its applications?

A3: DMPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) around 23 °C [, ]. This property makes it useful for studying temperature-dependent membrane processes. Below Tm, DMPC forms a tightly packed gel phase, while above Tm, it transitions into a more fluid liquid crystalline phase.

Q4: What factors can influence the stability of DMPC liposomes?

A4: Several factors can affect DMPC liposome stability, including:

- Temperature: Temperatures above Tm can increase the rate of lipid degradation [].

- Ionic Strength: High salt concentrations can shield charges on the liposome surface, impacting stability. []

- Presence of Cholesterol: Cholesterol can increase the stability and rigidity of DMPC liposomes [, , , ].

Q5: Can DMPC be used to create supported lipid bilayers (SLBs) on different surfaces?

A5: Yes, DMPC readily forms SLBs on various surfaces, including silica (SiO2) and gold (Au) [, , , ]. The formation and stability of these SLBs depend on factors like surface charge, ionic strength, and the presence of other molecules.

Q6: How do antimicrobial peptides interact with DMPC bilayers?

A6: Antimicrobial peptides, such as L- and D-phenylseptin, interact with DMPC bilayers and adopt an α-helical structure []. The interaction involves hydrophobic interactions between the peptide and the lipid acyl chains and electrostatic interactions with the phospholipid headgroups.

Q7: How does the presence of cholesterol affect the interaction of molecules with DMPC bilayers?

A7: Cholesterol can significantly impact the interaction of molecules with DMPC bilayers. For example, cholesterol can enhance the partitioning of some drugs into the bilayer [, , ] while reducing the binding of others, like amantadine, to membrane proteins embedded in the bilayer [].

Q8: Can nanoparticles be functionalized with DMPC to enhance their interaction with biological membranes?

A8: Yes, coating nanoparticles with DMPC can enhance their adhesion to biomembranes [, ]. This is attributed to the structural similarity between DMPC and natural phospholipids, promoting fusion with cell membranes.

Q9: How does DMPC interact with proteins incorporated into the lipid bilayer?

A9: DMPC can interact with membrane proteins in several ways. For instance, the presence of a protein can influence the ordering of the surrounding DMPC molecules and vice versa [, , ]. These interactions are crucial for protein function and membrane organization.

Q10: What computational techniques are used to study DMPC?

A10: Molecular dynamics (MD) simulations are commonly used to investigate the behavior of DMPC bilayers [, , , ]. These simulations provide insights into membrane properties, lipid dynamics, and interactions with other molecules at the atomic level.

Q11: How can the release of drugs from DMPC liposomes be controlled?

A11: Various strategies can be employed to control drug release from DMPC liposomes, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。